Lithocholenic acid

Description

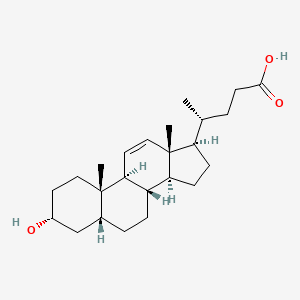

Structure

3D Structure

Properties

CAS No. |

1053-37-8 |

|---|---|

Molecular Formula |

C24H38O3 |

Molecular Weight |

374.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h11,13,15-21,25H,4-10,12,14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 |

InChI Key |

FEGCPHIPSRBREU-HVATVPOCSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C=C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lithocholenic acid; |

Origin of Product |

United States |

Foundational & Exploratory

Lithocholenic Acid: A Comprehensive Technical Guide to its Physicochemical Properties and Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithocholenic acid (LCA), a secondary bile acid produced by the gut microbiota, has emerged as a critical signaling molecule in various physiological and pathophysiological processes. Once considered merely a toxic byproduct of cholesterol metabolism, LCA is now recognized for its potent interactions with key nuclear receptors and G protein-coupled receptors, influencing pathways in inflammation, metabolism, and cell proliferation. This technical guide provides an in-depth overview of the core physicochemical properties of LCA, detailed experimental methodologies for their determination, and a visual exploration of its primary signaling cascades, offering a vital resource for researchers in drug discovery and development.

Physicochemical Properties of this compound

This compound, systematically known as (3α,5β)-3-hydroxy-cholan-24-oic acid, is a hydrophobic monohydroxy bile acid.[1][2] Its amphiphilic nature, stemming from a rigid steroidal nucleus and a flexible carboxylic acid side chain, dictates its biological activity and distribution.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₄₀O₃ | [4] |

| Molar Mass | 376.57 g/mol | |

| Appearance | White to off-white crystalline solid or powder | |

| Melting Point | 183-188 °C | |

| Boiling Point | ~445.09 °C (rough estimate) | |

| Density | ~1.0454 g/cm³ (rough estimate) |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble (~0.38 mg/L at 25 °C) | |

| Ethanol | ~20 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | |

| Methanol (for LCA 3-sulfate) | ~1 mg/mL | |

| Water (for LCA 3-sulfate) | ~5 mg/mL |

Table 3: Ionization and Lipophilicity of this compound

| Property | Value | Source(s) |

| pKa | ~4.76 - 5.0 | |

| LogP (Octanol/Water) | ~5.79 - 6.7 |

Experimental Protocols

The accurate determination of the physicochemical properties of this compound is fundamental for understanding its pharmacokinetics and pharmacodynamics. Below are detailed methodologies for key experimental procedures.

Determination of Aqueous Solubility

The solubility of a sparingly soluble compound like LCA can be determined using the shake-flask method followed by a suitable analytical technique for quantification.

Principle: An excess amount of the solid compound is equilibrated with a solvent (e.g., water or a buffer solution) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

Workflow:

Determination of the Acid Dissociation Constant (pKa)

The pKa of LCA can be determined potentiometrically or spectrophotometrically. The potentiometric titration method is described here.

Principle: A solution of the weak acid (LCA) is titrated with a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

Workflow:

Determination of the Melting Point

The melting point of a crystalline solid like LCA is a key indicator of its purity and can be determined using a capillary melting point apparatus.

Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Workflow:

Determination of the Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, is crucial for predicting the absorption and distribution of a drug candidate. The shake-flask method is a standard procedure for its determination.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a buffer). The concentrations of the compound in each phase are then measured to calculate the partition coefficient.

Workflow:

Signaling Pathways of this compound

LCA exerts its biological effects primarily through the activation of three key receptors: the Vitamin D Receptor (VDR), the Takeda G protein-coupled receptor 5 (TGR5), and the Pregnane X Receptor (PXR).

Vitamin D Receptor (VDR) Signaling

LCA is a physiological ligand for the nuclear receptor VDR. This interaction is crucial for the regulation of genes involved in xenobiotic metabolism and calcium homeostasis.

Mechanism: Upon binding LCA, VDR undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

References

- 1. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polybluechem.com [polybluechem.com]

- 4. Lithocholic Acid | C24H40O3 | CID 9903 - PubChem [pubchem.ncbi.nlm.nih.gov]

The History and Discovery of Lithocholenic Acid: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Lithocholenic acid (LCA), a secondary bile acid, has traversed a remarkable scientific journey from its initial isolation from gallstones to its current status as a significant signaling molecule in human physiology and disease. Once primarily regarded as a toxic byproduct of cholesterol metabolism, LCA is now recognized for its complex roles in regulating metabolic pathways, inflammation, and cellular proliferation through interactions with nuclear receptors and G protein-coupled receptors. This technical guide provides a comprehensive overview of the history of LCA's discovery, its physicochemical properties, the evolution of its analytical methodologies, and its intricate signaling pathways. Detailed experimental protocols for both historical and contemporary analytical techniques are presented, alongside structured data and visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

A Historical Timeline of Discovery and Characterization

The story of this compound is deeply intertwined with the broader history of bile acid research, which began in the 19th century with the work of chemists who sought to unravel the composition of bile.

Early Isolation and Structural Elucidation:

The first isolation of this compound is credited to H. Fischer in 1911 , who extracted the compound from ox gallstones, giving it the name "lithocholic acid" from the Greek words lithos (stone) and chole (bile).[1] A decade later, in 1920, the seminal work of H. Wieland and H. Weyland further characterized its chemical structure, contributing to the foundational understanding of the sterol nucleus shared by all bile acids.[1] These early investigations laid the groundwork for recognizing LCA as a distinct chemical entity within the complex mixture of bile components.

Understanding its Origin as a Secondary Bile Acid:

It was later established that LCA is a secondary bile acid , meaning it is not synthesized directly by the liver. Instead, it is formed in the colon from the primary bile acid, chenodeoxycholic acid (CDCA), through the action of intestinal bacteria.[2] This bacterial 7α-dehydroxylation is a key metabolic transformation that significantly alters the biological activity of the parent molecule.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of LCA is essential for its study and application in research and drug development.

| Property | Value | References |

| Molecular Formula | C₂₄H₄₀O₃ | |

| Molecular Weight | 376.57 g/mol | |

| IUPAC Name | (3α,5β)-3-Hydroxycholan-24-oic acid | |

| CAS Number | 434-13-9 | |

| Melting Point | 183-188 °C | |

| Appearance | Hexagonal leaflets from alcohol, prisms from acetic acid | |

| Solubility | Freely soluble in hot alcohol; more soluble in ether than cholic or deoxycholic acid; soluble in approximately 10 times its weight of ethyl acetate; slightly soluble in glacial acetic acid; insoluble in water, petroleum ether, gasoline, and ligroin. | |

| Optical Rotation [α]D²⁰ | +33.7° (c = 1.5 in absolute ethanol) |

Experimental Protocols: From Historical to Modern Methodologies

The methods for isolating and analyzing this compound have evolved significantly over the past century, reflecting the broader advancements in analytical chemistry.

Historical Methods of Isolation and Characterization (Early 20th Century)

Experimental Workflow: Historical Isolation and Characterization

Methodology:

-

Source Material: Ox gallstones were the primary source material.

-

Extraction: The gallstones were likely ground into a fine powder and then subjected to extraction with organic solvents such as hot ethanol or ether. This process would dissolve the bile acids, leaving behind insoluble materials.

-

Purification by Fractional Crystallization: The crude extract, containing a mixture of different bile acids, would then be purified. Fractional crystallization was a key technique, exploiting the different solubilities of the bile acids in various solvents. By carefully changing solvents (e.g., from ethanol to acetic acid) and temperatures, different bile acids would crystallize out at different stages, allowing for their separation.

-

Characterization: Once a pure crystalline sample of LCA was obtained, its identity was confirmed through:

-

Melting Point Determination: A sharp and consistent melting point is an indicator of purity.

-

Elemental Analysis: Combustion analysis would have been used to determine the empirical formula (the ratio of carbon, hydrogen, and oxygen atoms).

-

Polarimetry: The optical rotation of a solution of the compound would be measured to determine its specific rotation, a characteristic property of chiral molecules like LCA.

-

Modern Analytical Techniques: HPLC-MS/MS

Contemporary analysis of this compound, particularly in biological matrices like serum, relies on highly sensitive and specific techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocol for LCA Quantification in Human Serum:

1. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of serum in a microcentrifuge tube, add an internal standard solution (e.g., a deuterated form of LCA).

-

Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 200 µL of 50% methanol in water) for injection into the HPLC system.

2. HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Methanol/acetonitrile (1:1, v/v) with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds like LCA.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Column Temperature: 40-50 °C.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for LCA and its internal standard are monitored for high selectivity and sensitivity.

- LCA Precursor Ion (m/z): 375.3

- LCA Product Ions (m/z): (transitions will vary depending on the instrument and optimization)

-

Gas Temperatures and Voltages: Optimized for maximal signal intensity (e.g., vaporizer temperature 350 °C, ion transfer tube temperature 300 °C).

Experimental Workflow: Modern HPLC-MS/MS Analysis

Signaling Pathways of this compound

This compound exerts its biological effects by acting as a ligand for several receptors, thereby modulating gene expression and cellular signaling.

Nuclear Receptor Activation

LCA can diffuse into the cell and bind to nuclear receptors, which then translocate to the nucleus, form heterodimers with the Retinoid X Receptor (RXR), and bind to specific DNA response elements to regulate gene transcription.

-

Vitamin D Receptor (VDR): LCA is a known agonist of VDR. Activation of VDR by LCA induces the expression of genes involved in detoxification, such as the cytochrome P450 enzyme CYP3A4, which helps to metabolize and eliminate toxic bile acids.

-

Pregnane X Receptor (PXR): Similar to VDR, LCA activates PXR, which also plays a crucial role in xenobiotic and endobiotic detoxification pathways.

-

Farnesoid X Receptor (FXR): While chenodeoxycholic acid is the most potent endogenous FXR agonist, LCA can also activate this receptor. FXR is a master regulator of bile acid synthesis and transport.

G Protein-Coupled Receptor (TGR5) Signaling

LCA is a potent agonist for the G protein-coupled receptor TGR5 (also known as GPBAR1), which is expressed on the cell surface of various cell types, including enteroendocrine cells and macrophages.

Activation of TGR5 by LCA leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and downstream signaling cascades. This pathway is implicated in various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, which has beneficial effects on glucose homeostasis, and the modulation of inflammatory responses in macrophages.

Conclusion

This compound has evolved from a historical chemical curiosity to a molecule of significant interest in modern biomedical research. Its journey highlights the importance of re-evaluating the roles of endogenous metabolites in health and disease. For researchers and professionals in drug development, a deep understanding of LCA's history, properties, and complex signaling mechanisms is crucial for harnessing its therapeutic potential and mitigating its toxic effects. The continued development of advanced analytical techniques will undoubtedly uncover further intricacies of this fascinating secondary bile acid.

References

Biosynthesis of Lithocholenic Acid from Chenodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of the primary bile acid chenodeoxycholic acid (CDCA) into the secondary bile acid lithocholenic acid (LCA) is a critical metabolic process mediated by the gut microbiota. This conversion, known as 7α-dehydroxylation, significantly alters the biological activity of the bile acid pool, with implications for host physiology and pathology. This technical guide provides an in-depth overview of the enzymatic pathway responsible for this transformation, focusing on the key enzymes encoded by the bile acid-inducible (bai) operon. Detailed experimental protocols for studying this pathway, quantitative data on enzyme kinetics and conversion rates, and visualizations of the metabolic and experimental workflows are presented to serve as a comprehensive resource for researchers in the field.

Introduction

Primary bile acids, synthesized in the liver from cholesterol, undergo extensive metabolism by the gut microbiota, leading to the formation of a diverse pool of secondary bile acids. One of the most significant transformations is the 7α-dehydroxylation of chenodeoxycholic acid (CDCA) to this compound (LCA).[1] This process is exclusively carried out by a select group of anaerobic bacteria in the colon, primarily belonging to the genus Clostridium.[1][2] The resulting LCA is a potent signaling molecule that can modulate various host physiological processes through its interaction with nuclear receptors and G-protein coupled receptors.[3] Understanding the biosynthesis of LCA is crucial for elucidating its role in health and diseases such as inflammatory bowel disease, and for developing therapeutic strategies that target the gut microbiome's metabolic activities.

This guide details the multi-step enzymatic pathway of CDCA 7α-dehydroxylation, the genetics of the bai operon, and provides practical guidance for its investigation in a laboratory setting.

The 7α-Dehydroxylation Pathway of Chenodeoxycholic Acid

The conversion of CDCA to LCA is a complex, multi-enzyme process that occurs within the cytoplasm of 7α-dehydroxylating bacteria. The pathway can be broadly divided into an oxidative and a reductive phase, involving a series of modifications to the steroid nucleus of the bile acid. The key enzymes for this transformation are encoded by the bile acid-inducible (bai) operon.[4]

The Bile Acid-Inducible (bai) Operon

The bai operon is a cluster of genes whose expression is induced by the presence of primary bile acids. This operon encodes the enzymatic machinery required for 7α-dehydroxylation. While the operon structure can vary slightly between different bacterial species, it typically includes genes encoding a bile acid transporter, CoA ligase, hydroxysteroid dehydrogenases, dehydratases, and other accessory proteins.

Enzymatic Steps in the Conversion of CDCA to LCA

The conversion of CDCA to LCA proceeds through the following key enzymatic steps, catalyzed by the products of the bai operon genes:

-

Activation by CoA Ligation: The pathway is initiated by the activation of CDCA through the attachment of Coenzyme A (CoA), a reaction catalyzed by Bile acid-CoA ligase (BaiB) . This step requires ATP.

-

Oxidation at C-3: The 3α-hydroxyl group of the chenodeoxycholyl-CoA is then oxidized to a 3-oxo group by a 3α-hydroxysteroid dehydrogenase (BaiA2) , an NAD⁺-dependent enzyme.

-

Oxidation and Isomerization: A subsequent oxidation and isomerization reaction, catalyzed by 3-oxo-Δ⁴-cholenoic acid oxidoreductase (BaiCD) , introduces a double bond at the C4-C5 position.

-

7α-Dehydration: The key step of 7α-dehydroxylation is the removal of the 7α-hydroxyl group as a water molecule, which is catalyzed by Bile acid 7α-dehydratase (BaiE) . This is considered the rate-limiting step in the pathway.

-

Reductive Steps: The final phase of the pathway involves a series of reductions to remove the double bonds introduced earlier and to reduce the 3-oxo group back to a 3α-hydroxyl group. These steps are catalyzed by enzymes such as BaiH and likely other reductases encoded within or outside the bai operon, ultimately yielding lithocholyl-CoA.

-

CoA Cleavage: Finally, the CoA moiety is cleaved from lithocholyl-CoA by a CoA transferase (BaiF) or hydrolase, releasing the final product, this compound (LCA).

Quantitative Data

The efficiency of the 7α-dehydroxylation pathway is dependent on various factors, including the bacterial species, substrate concentration, and the presence of co-factors. The following tables summarize available quantitative data on enzyme kinetics and conversion rates.

Table 1: Kinetic Parameters of Bai Enzymes

| Enzyme | Substrate | Km (mM) | Vmax (mmol/min/mg) | Source |

| BaiE | 7α,12α-dihydroxy-3-oxochol-4-enoate | 0.16 | 0.48 | |

| Note: | Kinetic data for other individual Bai enzymes with CDCA-specific intermediates is limited in the current literature, representing a knowledge gap. |

Table 2: In Vitro Conversion Rates of Chenodeoxycholic Acid to this compound

| Experimental System | Incubation Time (h) | Conversion Rate (%) | Source |

| Human fecal samples (in vitro) | 12 | Nearly complete at lower concentrations | |

| Human fecal samples (in vitro) | Not specified | >50% conversion of CDCA to UDCA, with subsequent formation of LCA |

Experimental Protocols

Anaerobic Culturing of Clostridium scindens

Clostridium scindens is a key bacterial species known to perform 7α-dehydroxylation. The following is a general protocol for its anaerobic cultivation.

Materials:

-

Brain Heart Infusion (BHI) broth

-

Sodium cholate

-

Anaerobic chamber or GasPak™ system

-

Sterile culture tubes and flasks

Procedure:

-

Prepare BHI broth according to the manufacturer's instructions and autoclave.

-

Once cooled to room temperature, transfer the BHI broth into an anaerobic chamber.

-

Supplement the BHI broth with a filter-sterilized solution of sodium cholate to a final concentration of 100 µM to induce the bai operon.

-

Inoculate the broth with a glycerol stock or a previous culture of Clostridium scindens.

-

Incubate the culture at 37°C under anaerobic conditions.

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

In Vitro Reconstitution of the 7α-Dehydroxylation Pathway

This protocol allows for the study of the complete enzymatic pathway in a controlled, cell-free system.

Materials:

-

Purified Bai enzymes (BaiB, BaiA2, BaiCD, BaiE, BaiF, BaiH)

-

HEPES buffer (50 mM, pH 7.5)

-

KCl (50 mM)

-

NAD⁺ (200 µM)

-

Coenzyme A (100 µM)

-

ATP (200 µM)

-

Chenodeoxycholic acid

-

Quenching solution (e.g., 100% acetone or 100 mM H₂SO₄)

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, KCl, NAD⁺, CoA, and ATP.

-

Add the purified Bai enzymes to the reaction mixture to a final concentration of approximately 0.1 mM each.

-

Initiate the reaction by adding chenodeoxycholic acid to the mixture.

-

Incubate the reaction at 22°C.

-

At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of quenching solution.

-

Analyze the quenched samples by LC-MS/MS to quantify the formation of LCA and its intermediates.

Quantification of Bile Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids and their metabolites.

General LC-MS/MS Parameters:

-

Column: A reverse-phase C18 column is commonly used for the separation of bile acids.

-

Mobile Phase: A gradient of water and acetonitrile/methanol, often with an additive like formic acid or ammonium acetate, is employed for elution.

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for bile acid analysis.

-

Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific bile acids and their intermediates.

Table 3: Example MRM Transitions for Key Intermediates

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Source |

| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 | - | |

| Lithocholic Acid (LCA) | 375.3 | 375.3 | - | |

| 7-keto-lithocholic acid | 389.3 | 343.2 | - | |

| Note: | Specific MRM transitions for all CoA-conjugated and intermediate forms need to be optimized based on the specific instrumentation used. |

Conclusion

The biosynthesis of this compound from chenodeoxycholic acid by the gut microbiota is a complex and highly regulated enzymatic process with significant implications for host health. This technical guide provides a foundational understanding of the 7α-dehydroxylation pathway, the enzymes involved, and the experimental approaches to study it. The provided protocols and quantitative data serve as a valuable resource for researchers aiming to investigate this critical aspect of gut microbiome-host interactions. Further research is needed to fully elucidate the kinetic parameters of all enzymes involved in the CDCA to LCA conversion and to understand the regulatory mechanisms that govern this pathway in the complex gut environment.

References

- 1. Clostridium scindens baiCD and baiH genes encode stereo-specific 7α/7β-hydroxy-3-oxo-Δ4-cholenoic acid oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pangenome Analysis of Clostridium scindens: A Collection of Diverse Bile Acid- and Steroid-Metabolizing Commensal Gut Bacterial Strains [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. CN107200763B - A method of using chenodeoxycholic acid as Material synthesis lithocholic acid - Google Patents [patents.google.com]

The Biological Functions of Lithocholenic Acid in the Gut: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithocholenic acid (LCA), a secondary bile acid produced by the metabolic action of the gut microbiota on the primary bile acid chenodeoxycholic acid (CDCA), has long been a subject of intense scientific scrutiny.[1][2] Initially characterized by its potential toxicity and carcinogenic properties at high concentrations, a nuanced understanding of LCA's physiological roles has emerged.[3] At physiologically relevant concentrations, LCA functions as a critical signaling molecule within the gastrointestinal tract, modulating a diverse array of biological processes. This technical guide provides an in-depth exploration of the multifaceted functions of LCA in the gut, with a focus on its interactions with host receptors, its influence on intestinal barrier integrity, and its role in shaping the gut immune landscape. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting LCA-mediated pathways.

I. Biosynthesis and Metabolism of this compound

LCA is exclusively synthesized in the colon through the 7α-dehydroxylation of CDCA by specific gut bacteria, primarily from the Clostridium and Eubacterium genera.[1][4] This biotransformation is a key step in the enterohepatic circulation of bile acids. While the majority of bile acids are reabsorbed in the ileum, a fraction escapes into the colon where they are subject to microbial metabolism. The resulting LCA is largely insoluble and is primarily excreted in the feces, with only a small portion being absorbed into the portal circulation. In the liver, absorbed LCA undergoes detoxification through sulfation and glucuronidation, processes that increase its water solubility and facilitate its elimination.

II. Molecular Mechanisms of Action: Receptor-Mediated Signaling

LCA exerts its diverse biological effects by acting as a ligand for several nuclear receptors and a G protein-coupled receptor, thereby initiating downstream signaling cascades that regulate gene expression and cellular function.

A. Vitamin D Receptor (VDR)

LCA is a well-established agonist for the Vitamin D Receptor (VDR). The binding of LCA to VDR in intestinal epithelial cells plays a crucial role in maintaining intestinal barrier integrity and modulating immune responses. Upon activation by LCA, VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling pathway is implicated in the upregulation of tight junction proteins and the suppression of pro-inflammatory cytokine production.

B. Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR) is another nuclear receptor activated by LCA. PXR is highly expressed in the liver and intestine and functions as a xenobiotic sensor, regulating the expression of genes involved in the metabolism and detoxification of foreign compounds and endogenous molecules, including bile acids. LCA-mediated activation of PXR in the gut contributes to the maintenance of intestinal homeostasis and the regulation of inflammatory responses.

C. Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a key regulator of bile acid homeostasis. While primary bile acids like CDCA are potent FXR agonists, LCA exhibits a more complex interaction with this receptor. Some studies suggest that LCA can act as a weak partial agonist or even an antagonist of FXR, depending on the cellular context and the presence of other ligands. This modulation of FXR signaling by LCA can influence the expression of genes involved in bile acid synthesis, transport, and metabolism.

D. Takeda G-protein coupled Receptor 5 (TGR5)

LCA is a potent agonist for the G protein-coupled receptor TGR5 (also known as GPBAR1). TGR5 is expressed on the apical membrane of various intestinal cell types, including enteroendocrine L-cells and macrophages. Activation of TGR5 by LCA in L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glucose homeostasis. In macrophages, LCA-TGR5 signaling can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

III. Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data on the binding and activation of key receptors by LCA, as well as its dose-dependent effects on intestinal epithelial cells.

Table 1: Receptor Binding Affinity and Activation by this compound

| Receptor | Parameter | Value | Species | Reference |

| TGR5 | EC50 | 0.53 µM | Human | |

| VDR | EC50 | High µM range (30-100 µM) for activation | Human | |

| PXR | EC50 | High µM range (30-100 µM) for activation | Human | |

| FXR | EC50 | Weak agonist/antagonist activity | Human |

Table 2: Dose-Dependent Effects of this compound on Caco-2 Intestinal Epithelial Cells

| LCA Concentration | Effect | Quantitative Change | Reference |

| Physiologic (sub-mM) | Increased paracellular permeability | Significant decrease in Transepithelial Electrical Resistance (TER) and increase in mannitol flux | |

| Pre-treatment | Alleviated TNF-α-induced decrease in TER | Partial reversal of TER reduction | |

| Pre-treatment | Alleviated TNF-α-induced increase in FITC-Dextran flux | Partial reversal of permeability increase | |

| Not specified | Attenuated pro-inflammatory cytokine-induced permeability | ≥80% attenuation of permeability increase |

IV. Biological Functions of this compound in the Gut

A. Regulation of Intestinal Barrier Function

LCA plays a dual role in regulating the intestinal barrier. While high concentrations can be disruptive, at physiological levels, LCA contributes to the maintenance of barrier integrity. Through VDR signaling, LCA can enhance the expression of tight junction proteins, such as occludin and claudins, which are essential for sealing the paracellular space between epithelial cells. This strengthening of the epithelial barrier helps to prevent the translocation of harmful luminal contents into the circulation.

B. Modulation of the Gut Immune Response

LCA is an important modulator of both innate and adaptive immunity in the gut. Its anti-inflammatory properties are mediated through multiple receptor pathways. Activation of VDR by LCA can suppress the NF-κB signaling pathway, a central regulator of inflammation, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6. Furthermore, LCA's activation of TGR5 on macrophages can inhibit the release of inflammatory mediators. In the context of adaptive immunity, LCA has been shown to influence T-cell differentiation, although the precise mechanisms are still under investigation.

C. Interaction with the Gut Microbiota

The production of LCA is entirely dependent on the metabolic activity of the gut microbiota. In turn, LCA can influence the composition and function of the microbial community. By modulating the host's immune response and intestinal environment, LCA can create conditions that favor the growth of certain bacterial species over others. This intricate feedback loop between LCA and the gut microbiota is crucial for maintaining intestinal homeostasis. Dysbiosis, an imbalance in the gut microbial community, can lead to altered bile acid metabolism, including changes in LCA levels, which has been implicated in the pathogenesis of inflammatory bowel disease (IBD).

V. Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the biological functions of LCA in the gut.

A. In Vitro Intestinal Barrier Function Assay using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as an in vitro model of the intestinal epithelial barrier.

-

Cell Culture: Caco-2 cells are cultured on semi-permeable Transwell® inserts to allow for the formation of a polarized monolayer with well-defined apical and basolateral compartments.

-

Differentiation: Cells are maintained for 21 days post-confluence to allow for spontaneous differentiation into an enterocyte-like phenotype, characterized by the formation of tight junctions and the expression of brush border enzymes.

-

Treatment: Differentiated Caco-2 monolayers are treated with varying concentrations of LCA, often in the presence or absence of an inflammatory stimulus (e.g., TNF-α), applied to either the apical or basolateral compartment.

-

Barrier Integrity Assessment:

-

Transepithelial Electrical Resistance (TEER): TEER is measured using a volt-ohm meter to assess the integrity of the tight junctions. A decrease in TEER indicates increased paracellular permeability.

-

Paracellular Permeability Assay: A fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) is added to the apical chamber, and its appearance in the basolateral chamber over time is quantified to measure paracellular flux.

-

-

Molecular Analysis: Following treatment, cells can be harvested for the analysis of tight junction protein expression (e.g., via Western blotting or immunofluorescence microscopy) and gene expression (e.g., via RT-qPCR).

B. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

The DSS-induced colitis model is a widely used in vivo model to study intestinal inflammation and the therapeutic potential of compounds like LCA.

-

Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a period of 5-7 days to induce acute colitis, which mimics many features of human ulcerative colitis.

-

LCA Administration: LCA can be administered to mice via oral gavage or by incorporating it into their diet before, during, or after DSS administration to assess its prophylactic or therapeutic effects.

-

Clinical Assessment: Disease activity is monitored daily by scoring for weight loss, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).

-

Histological Analysis: At the end of the experiment, colon tissues are collected, and histological sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, epithelial damage, and immune cell infiltration.

-

Biochemical and Molecular Analysis: Colon tissue can be used to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), cytokine levels (e.g., via ELISA or RT-qPCR), and the expression of tight junction proteins.

C. Fecal Microbiota Transplantation (FMT) in Mice

FMT is a powerful technique to investigate the causal role of the gut microbiota in mediating the effects of LCA.

-

Recipient Preparation: Recipient mice are typically treated with a cocktail of antibiotics to deplete their endogenous gut microbiota, creating a niche for the engraftment of the donor microbiota.

-

Donor Fecal Slurry Preparation: Fecal pellets are collected from donor mice (e.g., mice with a specific microbial composition or those pre-treated with LCA) and homogenized in a sterile, anaerobic solution (e.g., PBS with a reducing agent).

-

Transplantation: The fecal slurry is administered to the recipient mice via oral gavage.

-

Analysis: Following FMT, the effects on the recipient mice can be assessed, including changes in their gut microbiota composition (via 16S rRNA gene sequencing), bile acid profiles, and susceptibility to DSS-induced colitis. This allows researchers to determine if the effects of LCA are directly on the host or are mediated through alterations in the gut microbiota.

VI. Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Signaling pathways of this compound in an intestinal epithelial cell.

Experimental Workflows

Caption: Experimental workflow for the DSS-induced colitis model.

Caption: Workflow for in vitro intestinal barrier function assay using Caco-2 cells.

VII. Conclusion and Future Directions

This compound, once considered a mere toxic byproduct of microbial metabolism, is now recognized as a pleiotropic signaling molecule with profound effects on gut physiology. Its ability to interact with multiple host receptors allows it to fine-tune intestinal barrier function, modulate immune responses, and influence the gut microbial ecosystem. This complexity presents both challenges and opportunities for therapeutic development.

Future research should focus on elucidating the precise molecular mechanisms underlying the context-dependent effects of LCA. A deeper understanding of the interplay between LCA concentrations, receptor activation, and downstream signaling pathways in different intestinal cell types is crucial. Furthermore, investigating the therapeutic potential of targeting the LCA-VDR and LCA-TGR5 axes for the treatment of inflammatory bowel diseases and other gastrointestinal disorders warrants further exploration. The development of selective modulators of these pathways could offer novel therapeutic strategies for a range of gut-related pathologies. Finally, continued investigation into the intricate relationship between the gut microbiota, bile acid metabolism, and host physiology will undoubtedly unveil new avenues for promoting intestinal health and treating disease.

References

- 1. Lithocholic acid ameliorates ulcerative colitis via the PXR/TLR4/NF-κB/NLRP3 signaling pathway and gut microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The protective effect of lithocholic acid on the intestinal epithelial barrier is mediated by the vitamin D receptor via a SIRT1/Nrf2 and NF-κB dependent mechanism in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The secondary bile acids, ursodeoxycholic acid and lithocholic acid, protect against intestinal inflammation by inhibition of epithelial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Lithocholenic Acid and its Interaction with the Gut Microbiome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithocholenic acid (LCA), a secondary bile acid, has emerged as a critical signaling molecule in the intricate communication network between the host and its gut microbiome. Historically considered a toxic byproduct of cholesterol metabolism, recent research has unveiled its multifaceted role in regulating a spectrum of physiological and pathophysiological processes, including inflammation, immunity, and gut barrier integrity. This technical guide provides an in-depth exploration of the dynamic interplay between LCA and the gut microbiome, its downstream signaling cascades, and detailed methodologies for its investigation.

LCA is synthesized from the primary bile acid chenodeoxycholic acid (CDCA) through the action of 7α-dehydroxylating bacteria, primarily belonging to the Clostridium and Eubacterium genera within the gut. Its concentration and activity are thus directly influenced by the composition and metabolic capacity of the gut microbiota. In turn, LCA exerts a profound influence on the host by activating several key receptors, including the vitamin D receptor (VDR), the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), and the pregnane X receptor (PXR). Through these interactions, LCA modulates gene expression and cellular function in the gastrointestinal tract and beyond, impacting the gut-liver axis and systemic immunity.

This guide will systematically dissect the production of LCA by the gut microbiome, its receptor-mediated signaling pathways, and its functional consequences. Furthermore, it will provide detailed experimental protocols and quantitative data to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the LCA-gut microbiome axis.

This compound and the Gut Microbiome: A Bidirectional Relationship

The interaction between this compound and the gut microbiome is a classic example of a bidirectional relationship, where each component profoundly influences the other.

Microbial Production of this compound

The synthesis of LCA is a multi-step process initiated in the liver and completed in the colon by specific members of the gut microbiota.

-

Primary Bile Acid Synthesis: In the liver, cholesterol is converted into the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).

-

Bacterial Transformation: Following their secretion into the gut, a small portion of these primary bile acids escapes enterohepatic circulation and reaches the colon. Here, gut bacteria possessing the bile acid-inducible (bai) gene cluster, primarily from the Clostridium and Eubacterium genera, catalyze the 7α-dehydroxylation of CDCA to produce LCA.

The abundance and activity of these 7α-dehydroxylating bacteria are influenced by various factors, including diet, host genetics, and the use of antibiotics.

Impact of this compound on the Gut Microbiome

LCA, in turn, shapes the composition and function of the gut microbial community. Its antimicrobial properties can inhibit the growth of certain bacteria, thereby influencing the overall microbial landscape. This feedback loop helps to maintain a balanced gut ecosystem. For instance, LCA has been shown to inhibit the growth of the pathogenic bacterium Clostridium difficile.

Signaling Pathways of this compound

LCA exerts its biological effects by activating specific host receptors, primarily VDR, TGR5, and PXR. These interactions trigger downstream signaling cascades that regulate a wide array of cellular processes.

Vitamin D Receptor (VDR) Signaling

LCA is a potent natural ligand for the nuclear receptor VDR. Activation of VDR by LCA in intestinal epithelial cells plays a crucial role in maintaining gut barrier integrity and modulating immune responses.

-

Mechanism: Upon binding LCA, VDR forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

-

Downstream Effects: VDR activation by LCA leads to the upregulation of genes involved in maintaining tight junctions, such as claudins and occludin, thus enhancing gut barrier function. It also exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway and promoting the differentiation of regulatory T cells.

G-Protein Coupled Bile Acid Receptor 1 (GPBAR1/TGR5) Signaling

LCA is a potent agonist for the G-protein coupled receptor TGR5, which is expressed in various cell types, including enteroendocrine L-cells, macrophages, and sensory neurons.

-

Mechanism: Binding of LCA to TGR5 activates the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

-

Downstream Effects: In enteroendocrine L-cells, this signaling cascade stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. In macrophages, TGR5 activation by LCA has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Pregnane X Receptor (PXR) Signaling

LCA and its metabolite, 3-keto-LCA, are also ligands for the nuclear receptor PXR. PXR is a key regulator of xenobiotic and endobiotic metabolism.

-

Mechanism: Similar to VDR, LCA-activated PXR forms a heterodimer with RXR and binds to PXR response elements (PXREs) in the promoter regions of target genes.

-

Downstream Effects: PXR activation by LCA induces the expression of genes involved in the detoxification and transport of bile acids, such as cytochrome P450 3A4 (CYP3A4) and multidrug resistance-associated proteins (MRPs). This represents a feedback mechanism to prevent the accumulation of potentially toxic levels of LCA. In the context of inflammation, PXR activation has been shown to inhibit the TLR4/NF-κB/NLRP3 inflammasome signaling pathway.[1][2]

Quantitative Data on LCA Interactions

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Dose-Dependent Activation of Receptors by LCA

| Receptor | Cell Line | Assay Type | LCA Concentration (µM) | Fold Activation / EC50 | Citation(s) |

| VDR | HEK293 | Luciferase Reporter | 100 | ~4-fold | [3] |

| VDR | HEK293T | Luciferase Reporter | - | EC50: 16.82 | [4] |

| TGR5 | CHO | cAMP Assay | - | EC50: 0.53 | [5] |

| TGR5 | HEK293 | Luciferase Reporter | 10 | Positive Control | |

| PXR | - | - | - | Activated by LCA |

Table 2: Effects of LCA on Gut Microbiota Composition

| Study Type | Model | LCA Treatment | Key Changes in Microbiota | Citation(s) |

| In vivo | DSS-induced colitis mice | LCA administration | ↑ Akkermansiaceae, Lactobacillaceae, Muribaculaceae; ↓ Enterobacteriaceae, Bacteroidaceae | |

| In vitro | - | - | Inhibits Clostridium difficile growth |

Table 3: Effects of LCA on Inflammatory Cytokines and Gut Barrier Proteins

| Parameter | Model | LCA Concentration | Effect | Citation(s) |

| IL-6, IL-1β, TNF-α | DSS-induced colitis mice | - | Reduced levels in colonic tissues | |

| IL-6, IL-1β, TNF-α | LPS-treated H9c2 cells | - | Reduced levels in supernatant | |

| Claudin-1 | Caco-2 cells | - | No significant change | |

| Occludin, ZO-1 | Caco-2 cells | - | No significant change |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to study intestinal inflammation and the therapeutic effects of compounds like LCA.

-

Materials:

-

Dextran sulfate sodium (DSS; MW 36,000-50,000)

-

8-10 week old C57BL/6 mice

-

Sterile drinking water

-

-

Procedure:

-

Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.

-

Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.

-

Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).

-

On day 8, switch back to regular drinking water.

-

Mice can be sacrificed at different time points to assess the severity of colitis through histological analysis of the colon, measurement of colon length, and quantification of inflammatory markers.

-

Fecal Microbiota Transplantation (FMT) in Mice

FMT is used to investigate the causal role of the gut microbiota in mediating the effects of LCA.

-

Materials:

-

Fresh or frozen fecal pellets from donor mice

-

Sterile phosphate-buffered saline (PBS) with a reducing agent (e.g., L-cysteine)

-

Antibiotic cocktail (e.g., ampicillin, vancomycin, neomycin, metronidazole) for recipient mice

-

Oral gavage needles

-

-

Procedure:

-

Recipient Preparation: Administer an antibiotic cocktail to recipient mice in their drinking water for 7-14 days to deplete their native gut microbiota.

-

Fecal Slurry Preparation: Homogenize fresh or thawed fecal pellets from donor mice in sterile, anaerobic PBS to a final concentration of approximately 50-100 mg/mL.

-

Transplantation: Administer 100-200 µL of the fecal slurry to each recipient mouse via oral gavage. This is typically done on consecutive days or multiple times over a week.

-

Engraftment and Analysis: Allow for a period of engraftment (typically 1-2 weeks) before subsequent experimental manipulations or analysis of the gut microbiome composition.

-

Caco-2 Cell Culture and Transepithelial Electrical Resistance (TEER) Measurement

This in vitro model is used to assess the impact of LCA on intestinal epithelial barrier function.

-

Materials:

-

Caco-2 cells

-

Transwell inserts (0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes

-

-

Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 1 x 10^5 cells/cm².

-

Differentiation: Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer with well-established tight junctions. Change the medium every 2-3 days.

-

LCA Treatment: After 21 days, treat the Caco-2 monolayers with different concentrations of LCA added to the apical or basolateral compartment for a specified duration.

-

TEER Measurement:

-

Equilibrate the plate to room temperature.

-

Sterilize the electrodes with 70% ethanol and rinse with sterile PBS.

-

Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

-

Record the resistance reading. The final TEER value (Ω·cm²) is calculated by subtracting the resistance of a blank insert and multiplying by the surface area of the insert. A decrease in TEER indicates a disruption of the epithelial barrier.

-

-

Western Blot Analysis of Tight Junction Proteins

This technique is used to quantify the expression levels of proteins that form tight junctions.

-

Materials:

-

Protein lysates from colon tissue or Caco-2 cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against tight junction proteins (e.g., claudin-1, occludin, ZO-1) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. The band intensities are quantified and normalized to the loading control.

-

Quantification of Cytokines in Colon Tissue

This method is used to measure the levels of pro- and anti-inflammatory cytokines in the gut.

-

Materials:

-

Colon tissue samples

-

Homogenization buffer with protease inhibitors

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)

-

Microplate reader

-

-

Procedure:

-

Tissue Homogenization: Homogenize a weighed piece of colon tissue in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant, which contains the soluble proteins, including cytokines.

-

Protein Quantification: Determine the total protein concentration of the supernatant.

-

ELISA: Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of each cytokine from the standard curve and normalize it to the total protein concentration of the sample (e.g., pg of cytokine per mg of total protein).

-

16S rRNA Gene Sequencing and Analysis of Gut Microbiota

This is a standard method for profiling the composition of the gut microbial community.

-

Materials:

-

Fecal samples

-

DNA extraction kit

-

Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4)

-

PCR reagents

-

High-throughput sequencing platform (e.g., Illumina MiSeq)

-

-

Procedure:

-

DNA Extraction: Extract microbial DNA from fecal samples using a commercially available kit.

-

PCR Amplification: Amplify the target region of the 16S rRNA gene using PCR with barcoded primers.

-

Library Preparation and Sequencing: Purify the PCR products, pool them in equimolar concentrations, and sequence them on a high-throughput sequencing platform.

-

Bioinformatic Analysis (using QIIME 2):

-

Import Data: Import the raw sequence data into a QIIME 2 artifact.

-

Demultiplexing and Quality Filtering: Demultiplex the sequences based on their barcodes and perform quality filtering to remove low-quality reads.

-

Denoising: Use a denoising algorithm like DADA2 or Deblur to identify and correct sequencing errors and generate amplicon sequence variants (ASVs).

-

Taxonomic Classification: Assign taxonomy to the ASVs using a pre-trained classifier against a reference database (e.g., Greengenes, SILVA).

-

Phylogenetic Tree Construction: Build a phylogenetic tree from the ASV sequences.

-

Diversity Analysis: Calculate alpha and beta diversity metrics to assess the diversity within and between samples, respectively.

-

Differential Abundance Analysis: Identify specific taxa that are differentially abundant between experimental groups.

-

-

Receptor Activation Assays

These assays are used to determine the ability of LCA to activate its target receptors.

-

5.7.1 Nuclear Receptor (VDR, PXR) Activation Assay (Luciferase Reporter Assay)

-

Principle: Cells are co-transfected with a plasmid expressing the receptor of interest and a reporter plasmid containing a luciferase gene under the control of response elements for that receptor. Activation of the receptor by a ligand leads to the expression of luciferase, which can be quantified.

-

Procedure:

-

Co-transfect a suitable cell line (e.g., HEK293T) with the receptor expression plasmid and the luciferase reporter plasmid.

-

After 24 hours, treat the cells with various concentrations of LCA.

-

After another 24 hours, lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for differences in transfection efficiency.

-

Plot the fold induction of luciferase activity against the LCA concentration to determine the EC50 value.

-

-

-

5.7.2 GPCR (TGR5) Activation Assay (cAMP Assay)

-

Principle: Activation of the Gαs-coupled TGR5 receptor leads to an increase in intracellular cAMP. This change in cAMP can be measured using various methods, such as competitive immunoassays (e.g., HTRF or ELISA-based) or reporter assays.

-

Procedure (HTRF-based cAMP assay):

-

Use a cell line stably or transiently expressing TGR5.

-

Treat the cells with different concentrations of LCA in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Lyse the cells and add the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

The endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody.

-

Measure the HTRF signal on a compatible plate reader. A decrease in the HTRF signal corresponds to an increase in intracellular cAMP.

-

Calculate the cAMP concentration from a standard curve and plot it against the LCA concentration to determine the EC50.

-

-

Conclusion

This compound, a product of the intricate metabolic interplay between the host and its gut microbiome, has emerged as a pleiotropic signaling molecule with significant implications for health and disease. Its ability to modulate key receptors such as VDR, TGR5, and PXR underscores its potential as a therapeutic target for a range of conditions, including inflammatory bowel disease, metabolic disorders, and certain cancers. The detailed methodologies and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further explore the multifaceted biology of LCA and its interactions with the gut microbiome. A deeper understanding of these complex relationships will undoubtedly pave the way for novel therapeutic strategies aimed at harnessing the power of the gut microbiome to improve human health.

References

Lithocholenic Acid: A Multifaceted Signaling Molecule in Cellular Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lithocholenic acid (LCA), a secondary bile acid produced by the gut microbiota, has emerged as a critical signaling molecule, transcending its traditional role in lipid digestion. Historically considered a toxic byproduct, recent research has unveiled its capacity to modulate a complex network of cellular pathways by interacting with multiple nuclear and membrane-bound receptors. This technical guide provides an in-depth exploration of LCA's signaling capabilities, focusing on its interactions with key receptors such as the Takeda G-protein-coupled receptor 5 (TGR5), Vitamin D Receptor (VDR), and Pregnane X Receptor (PXR), as well as its antagonistic effects on the Farnesoid X Receptor (FXR). We present quantitative data on these interactions, detailed experimental protocols for their study, and visual diagrams of the core signaling cascades. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of LCA in metabolic diseases, inflammation, and oncology.

Introduction

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. Primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), are conjugated and secreted into the intestine to aid in the digestion and absorption of fats.[1][2] Within the gut, intestinal microbiota metabolize these primary bile acids into secondary bile acids.[1] this compound (LCA) is a prominent secondary bile acid, formed from the 7α-dehydroxylation of CDCA by gut bacteria.[1][3]

While high concentrations of LCA can be hepatotoxic, physiological levels act as potent signaling molecules that regulate a wide array of biological processes, including glucose and energy homeostasis, immune responses, and cell proliferation. This activity is mediated through the activation or inhibition of specific receptors, positioning LCA as a key communicator at the interface between the host and its microbiome. Understanding the nuanced signaling pathways of LCA is crucial for harnessing its therapeutic potential and mitigating its toxic effects.

LCA Receptors and Core Signaling Pathways

LCA exerts its influence by binding to several distinct receptors, each initiating a unique downstream signaling cascade.

Takeda G-protein-coupled Receptor 5 (TGR5)

TGR5 (also known as GPBAR1) is a cell membrane G-protein-coupled receptor that is potently activated by LCA. In fact, LCA is recognized as the most potent endogenous agonist for TGR5. TGR5 is expressed in various tissues, including the intestine, gallbladder, liver macrophages (Kupffer cells), and skeletal muscle.

Signaling Cascade: Upon binding LCA, TGR5 couples with the Gαs subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates downstream targets to mediate diverse physiological effects. In enteroendocrine L-cells, this pathway stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone involved in glucose homeostasis. In skeletal muscle, LCA-mediated TGR5 activation engages the AKT/mTOR signaling pathway to promote protein synthesis and muscle regeneration.

References

The Dichotomous Role of Lithocholic Acid in Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithocholic acid (LCA), a secondary bile acid produced by the gut microbiota, has emerged as a molecule of significant interest in cancer research. Historically implicated as a tumor promoter, recent evidence reveals a more complex, often contradictory, role for LCA in carcinogenesis, with demonstrated anti-tumor effects in various cancer types. This guide provides an in-depth technical overview of the multifaceted relationship between LCA and cancer, focusing on its signaling pathways, experimental evidence, and the methodologies used to elucidate its functions.

The Dual Nature of Lithocholic Acid in Cancer

LCA's impact on cancer is highly context-dependent, varying with the cancer type, the concentration of LCA, and the specific molecular pathways it modulates. While high concentrations of LCA have been associated with oxidative stress and DNA damage, potentially promoting tumorigenesis, other studies highlight its ability to induce apoptosis, inhibit proliferation, and even reverse epithelial-to-mesenchymal transition (EMT) in cancer cells.[1]

Key Signaling Pathways Modulated by Lithocholic Acid

LCA exerts its effects by interacting with several key cellular receptors and signaling pathways. The most well-documented of these are the Vitamin D Receptor (VDR), the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), and the Epidermal Growth Factor Receptor (EGFR) signaling cascades.

Vitamin D Receptor (VDR) Signaling

LCA is a known ligand for the Vitamin D Receptor (VDR).[2][3] Upon binding, the LCA-VDR complex translocates to the nucleus and regulates the expression of genes involved in detoxification, anti-inflammatory responses, and cell cycle control. In colon cancer cells, LCA has been shown to upregulate VDR expression and inhibit the pro-inflammatory NF-κB pathway in a VDR-dependent manner. This anti-inflammatory action is a key mechanism behind its potential anti-carcinogenic effects in the gut.

References

- 1. Lithocholic Acid, a Metabolite of the Microbiome, Increases Oxidative Stress in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lithocholic acid down-regulation of NF-κB activity through vitamin D receptor in colonic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lithocholic acid can carry out in vivo functions of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

The Hepatotoxic Effects of Lithocholenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithocholenic acid (LCA), a secondary bile acid formed by the bacterial 7-dehydroxylation of chenodeoxycholic acid, is a potent endogenous hepatotoxin.[1] Its accumulation in the liver, a hallmark of cholestatic liver diseases, instigates a cascade of cellular events leading to hepatocyte injury, inflammation, and potentially fibrosis and liver failure.[2] This document provides a comprehensive technical overview of the mechanisms underlying LCA-induced hepatotoxicity, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways. Understanding these toxicological pathways is critical for the development of therapeutic interventions for cholestatic liver injury and for assessing the hepatotoxic potential of new chemical entities that may interfere with bile acid homeostasis.

Mechanisms of LCA-Induced Hepatotoxicity

LCA exerts its toxic effects on hepatocytes through a multi-faceted mechanism involving direct cytotoxicity, mitochondrial dysfunction, induction of oxidative stress, and the activation of apoptotic signaling pathways. Its hydrophobic nature allows it to disrupt cellular membranes, leading to a cascade of deleterious events.[3]

Key Toxicological Events:

-

Mitochondrial Dysfunction: LCA directly targets mitochondria, causing a decrease in mitochondrial membrane potential.[4] This disruption impairs ATP production and increases the generation of reactive oxygen species (ROS).[5]

-

Oxidative Stress: The overproduction of ROS creates a state of oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA.

-

Endoplasmic Reticulum (ER) Stress: LCA can induce ER stress, triggering the unfolded protein response (UPR) and activating stress-related kinases like c-Jun N-terminal kinase (JNK).

-

Apoptosis Induction: The culmination of mitochondrial damage, oxidative stress, and ER stress leads to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This results in the activation of executioner caspases, such as caspase-3 and caspase-8, leading to programmed cell death.

-

Inflammation: Necrotic and apoptotic hepatocytes release damage-associated molecular patterns (DAMPs), which trigger an inflammatory response characterized by the recruitment of immune cells like neutrophils.

The logical progression from LCA exposure to hepatocyte apoptosis is a critical pathway in understanding its toxicity.

Signaling Pathways in LCA Hepatotoxicity

The apoptotic cell death induced by LCA is primarily mediated by the mitochondrial (intrinsic) pathway. LCA's interaction with the mitochondrial membrane leads to the release of pro-apoptotic factors into the cytoplasm, initiating a cascade that results in cell death.

Quantitative Data Summary

The cytotoxic effects of LCA on hepatocytes have been quantified in various in vitro studies. The following table summarizes key findings, providing a comparative look at concentrations and observed effects.

| Cell Line | Concentration (µM) | Exposure Time | Assay | Observed Effect | Reference |

| HepG2 | 250 | 24 hr | MTT | Strongest cytotoxicity compared to other bile acids (CA, CDCA, DCA, UDCA). | |

| HepG2 | > 140 | 24 hr | MTT | Statistically significant decrease in cell viability (p<0.05). | |

| HepG2 | 75 | 24 hr | Microscopy | Morphological changes (cell rounding) observed. | |

| Human Fibroblasts | 1 - 20 | 1 hr | Mitochondrial Dehydrogenase Activity | 18% to 34% decrease in mitochondrial activity. | |

| HepaRG | ~280 | 6 hr | LDH Release | Significant increase in cytotoxicity. |

Experimental Protocols

Reproducible and standardized protocols are essential for studying LCA-induced hepatotoxicity. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Lines: Human hepatoma cell lines such as HepG2 or HepaRG are commonly used. Primary human hepatocytes are considered the gold standard but have limitations in availability.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for HepG2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

LCA Preparation: LCA is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. Final concentrations are prepared by diluting the stock in culture medium. A vehicle control (DMSO alone) is crucial.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol Steps:

-

Cell Seeding: Plate hepatocytes in a 96-well plate at a predetermined density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.

-

Treatment: Remove the old medium and add fresh medium containing various concentrations of LCA and a vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance on a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Assessment (Caspase Activity Assay)

This assay quantifies the activity of key apoptosis-mediating enzymes, such as caspase-3 and caspase-8.

Protocol Steps:

-

Cell Lysis: After treatment with LCA, lyse the hepatocytes using a specific lysis buffer provided with the assay kit.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3) to the cell lysate.

-

Incubation: Incubate at 37°C to allow the active caspase to cleave the substrate.

-

Measurement: Measure the resulting fluorescent or colorimetric signal using a plate reader. The signal intensity is directly proportional to the caspase activity.

Conclusion

This compound is a significant hepatotoxin whose effects are mediated through the induction of mitochondrial dysfunction, oxidative stress, and apoptosis. The in vitro models and experimental protocols described herein provide a robust framework for investigating the mechanisms of LCA-induced liver injury. These studies are fundamental for screening for potential hepatoprotective compounds and for understanding the broader field of drug-induced liver injury (DILI). A thorough characterization of these toxicological pathways will continue to be a priority in the development of safer pharmaceuticals and effective treatments for cholestatic diseases.

References

- 1. Detoxification of lithocholic acid, a toxic bile acid: relevance to drug hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Hepatoprotective Effects of Glycyrrhetinic Acid on Lithocholic Acid-Induced Cholestatic Liver Injury Through Choleretic and Anti-Inflammatory Mechanisms [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Extrahepatic deposition and cytotoxicity of lithocholic acid: studies in two hamster models of hepatic failure and in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lithocholic acid disrupts phospholipid and sphingolipid homeostasis leading to cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

Lithocholenic Acid: A Double-Edged Sword in Liver Disease

A Technical Guide for Researchers and Drug Development Professionals

Lithocholenic acid (LCA), a secondary bile acid formed by the metabolic action of gut microbiota, stands as a pivotal molecule in the landscape of liver physiology and pathology. Once considered merely a toxic byproduct, emerging research has unveiled its complex and often contradictory roles in hepatic function and disease. This technical guide provides an in-depth exploration of LCA's involvement in liver diseases, focusing on its molecular mechanisms, experimental models, and the quantitative data that underpin our current understanding. Tailored for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for navigating the intricate world of LCA-mediated liver responses.

The Dichotomous Nature of this compound in the Liver

LCA's impact on the liver is concentration-dependent and context-specific, acting as both a trigger of hepatotoxicity and a signaling molecule that can activate protective pathways.[1][2][3] At elevated concentrations, characteristic of cholestatic conditions, LCA is overtly hepatotoxic, inducing cholestasis, inflammation, and hepatocellular necrosis.[4][5] Conversely, at physiological levels, it can act as a ligand for nuclear receptors, initiating adaptive responses to mitigate bile acid accumulation and toxicity.

The primary mechanism of LCA-induced liver injury stems from its hydrophobic nature, which allows it to disrupt cell membranes and mitochondrial function, leading to oxidative stress and apoptosis. Furthermore, LCA can trigger an inflammatory response in hepatocytes, leading to the recruitment of neutrophils and exacerbating liver damage.

Key Signaling Pathways Modulated by this compound

LCA exerts its effects by interacting with several key nuclear receptors and signaling pathways within the liver. Understanding these interactions is crucial for developing targeted therapeutic strategies.

Pregnane X Receptor (PXR): A Protective Sensor

The pregnane X receptor (PXR) serves as a physiological sensor for LCA. Activation of PXR by LCA and its metabolites initiates a protective response by coordinately regulating genes involved in bile acid biosynthesis, transport, and metabolism. This includes the induction of cytochrome P450 3A (CYP3A) enzymes, which hydroxylate LCA into less toxic forms, and sulfotransferases that increase its water solubility and facilitate its elimination. PXR activation also represses the expression of cholesterol 7α-hydroxylase (Cyp7a1), the rate-limiting enzyme in bile acid synthesis, thereby reducing the overall bile acid pool.

Farnesoid X Receptor (FXR): A Complex Interaction

The farnesoid X receptor (FXR) is a master regulator of bile acid homeostasis. While activated by primary bile acids like chenodeoxycholic acid (CDCA), LCA acts as an antagonist with partial agonist activity towards FXR. By antagonizing FXR, LCA can down-regulate the expression of the bile salt export pump (BSEP), a key transporter responsible for eliminating bile acids from hepatocytes. This inhibition of BSEP contributes to the cholestatic effects of LCA.

Vitamin D Receptor (VDR): An Alternative Detoxification Pathway

LCA is a potent endogenous ligand for the vitamin D receptor (VDR). Activation of VDR by LCA, particularly in the intestine, induces the expression of CYP3A enzymes, contributing to its detoxification before it reaches the liver. In human hepatocytes, VDR activation by LCA can inhibit the expression of CYP7A1, further contributing to the regulation of bile acid synthesis.

Quantitative Data on LCA-Induced Liver Injury

The following tables summarize key quantitative data from studies investigating the effects of LCA on the liver.

Table 1: Serum Biochemical Markers of Liver Injury in LCA-Fed Mice

| Parameter | Control Group | LCA-Treated Group (4 days) | Fold Change |

| ALT (U/L) | 35 ± 5 | 1535 ± 250 | ~43.9x |

| AST (U/L) | 50 ± 8 | 815 ± 120 | ~16.3x |

| ALP (U/L) | 150 ± 20 | 330 ± 45 | ~2.2x |

| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.32 ± 0.08 | ~1.6x |

| Total Bile Acids (µmol/L) | 10 ± 3 | 217 ± 50 | ~21.7x |